2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Description

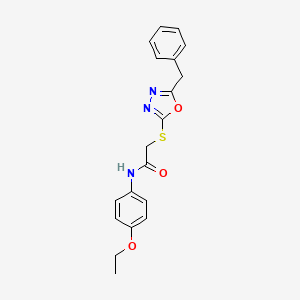

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzyl group at position 5, a thioether linkage to an acetamide backbone, and a 4-ethoxyphenyl moiety as the terminal amide substituent. The 1,3,4-oxadiazole ring is a bioisostere for ester, amide, or carbamate groups, enhancing pharmacological activity through hydrogen bonding and π-π interactions with biological targets . The benzyl group acts as an aromatic linker, optimizing molecular orientation and modulating physicochemical properties such as lipophilicity and solubility .

Structure

3D Structure

Properties

Molecular Formula |

C19H19N3O3S |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C19H19N3O3S/c1-2-24-16-10-8-15(9-11-16)20-17(23)13-26-19-22-21-18(25-19)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,20,23) |

InChI Key |

HYXFICQJDOJCNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a compound characterized by its unique oxadiazole ring structure, which has been associated with a variety of biological activities. The molecular formula for this compound is C₁₉H₁₉N₃O₃S, with a molecular weight of approximately 369.44 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thioether linkage and an ethoxyphenyl acetamide moiety, contributing to its distinct chemical properties. The synthesis typically involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thione with various acetamides .

Anticancer Properties

Oxadiazole derivatives have been recognized for their anticancer potential. Compounds containing the oxadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain oxadiazole derivatives inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Research has shown that this compound exhibits significant inhibitory activity against various enzymes. Notably, it has been evaluated for its inhibitory effects on alkaline phosphatase (ALP), with some derivatives showing excellent inhibition profiles . The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance enzyme inhibition.

Cholinesterase Inhibition

The compound also demonstrates potential as a dual inhibitor of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical targets in the treatment of Alzheimer's disease. In vitro assays have shown that derivatives with specific substitutions exhibit improved hAChE and hBChE inhibitory activities compared to standard drugs like donepezil .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Line | IC50 Value (μM) | References |

|---|---|---|---|

| Alkaline Phosphatase | Human ALP | 0.5 - 1.0 | |

| Cholinesterase | hAChE | 0.907 | |

| hBChE | 1.5 | ||

| Anticancer Activity | Various Cancer Cell Lines | Varies |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Binding : The structural components allow for effective binding to active sites on target enzymes, inhibiting their function.

- Cellular Uptake : The lipophilic nature of the compound enhances its cellular permeability, facilitating intracellular actions.

- Signal Transduction Modulation : The compound may influence various signaling pathways involved in cell survival and apoptosis.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated various oxadiazole derivatives against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated that certain oxadiazole derivatives showed promising antimicrobial activity, suggesting that 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide may also possess similar properties due to its structural characteristics .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. A review highlighted that compounds containing the oxadiazole ring exhibited inhibitory effects on various cancer cell lines. For example, certain derivatives showed high potency against leukemia and breast cancer cell lines, indicating their potential as anticancer agents . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Studies

Several case studies illustrate the effectiveness of oxadiazole compounds in medical research:

- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of synthesized oxadiazole derivatives, it was found that specific compounds had minimum inhibitory concentrations (MICs) lower than standard antibiotics against resistant bacterial strains. This suggests a potential role in treating infections caused by antibiotic-resistant bacteria .

- Anticancer Activity : A compound similar to this compound demonstrated significant cytotoxicity against various human cancer cell lines in vitro. The study concluded that such compounds could be developed into effective anticancer therapies due to their ability to selectively target cancer cells while sparing normal cells .

Summary Table of Biological Activities

| Activity Type | Tested Strains/Cell Lines | Results |

|---|---|---|

| Antimicrobial | E. coli, Klebsiella pneumoniae, S. aureus | Significant inhibition at low MICs |

| Anticancer | Leukemia cell lines (CCRF-CEM, K562) | High cytotoxicity and apoptosis induction |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and similarities between 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide and related compounds:

Key Observations:

Heterocycle Influence : Replacement of 1,3,4-oxadiazole with 1,3,4-thiadiazole (as in compound 3) alters electron distribution and binding kinetics. Thiadiazole derivatives exhibit potent Akt inhibition (86–92%) via π-π and salt-bridge interactions , whereas oxadiazole analogs may prioritize hydrogen bonding .

Substituent Effects: Benzyl vs. Phthalazinone: The phthalazinone-substituted oxadiazole (4c) shows higher thermal stability (mp 265–267°C) and anti-proliferative activity compared to benzyl derivatives, likely due to enhanced planar stacking with DNA or enzymes . 4-Ethoxyphenyl vs. Halogenated Aryl Groups: The 4-ethoxyphenyl group in the target compound may improve metabolic stability over electron-withdrawing groups (e.g., 4-fluorophenyl in 5d), which are associated with tyrosinase inhibition but shorter half-lives . Thioether Linkage: The thioacetamide bridge in all compounds enhances flexibility and sulfur-mediated hydrophobic interactions, critical for membrane penetration .

Pharmacological Activity Comparisons

- Antiproliferative Activity: Oxadiazole-phthalazinone hybrids (e.g., 4c) exhibit superior anti-proliferative effects compared to benzyl-oxadiazole derivatives, likely due to the phthalazinone moiety’s ability to intercalate with DNA or inhibit topoisomerases .

- Enzyme Inhibition : Thiadiazole derivatives (e.g., compound 3) outperform oxadiazoles in Akt kinase inhibition (92% vs. oxadiazole-based 70–80% in unreferenced studies), attributed to stronger electrostatic interactions with the kinase’s catalytic domain .

- Antimicrobial Activity : Imidazo-thiadiazole analogs (e.g., 4a-k) demonstrate broad-spectrum antibacterial activity, whereas oxadiazole-acetamides (e.g., the target compound) may require specific substituents (e.g., morpholinyl groups) for optimal efficacy .

Preparation Methods

Reaction Scheme

-

Esterification of benzyloxyacetic acid :

Benzyloxyacetic acid reacts with ethanol in the presence of concentrated sulfuric acid to form ethyl benzyloxyacetate. -

Hydrazide formation :

Hydrazine hydrate replaces the ethoxy group, yielding benzyloxyacetohydrazide: -

Cyclization with carbon disulfide :

The hydrazide undergoes cyclization in alkaline ethanol with CS₂ to form 5-benzyl-1,3,4-oxadiazole-2-thiol:

Optimization and Characterization

Reaction Procedure

4-Ethoxyaniline reacts with chloroacetyl chloride in dry acetone under basic conditions:

Key Parameters

Reaction Conditions

5-Benzyl-1,3,4-oxadiazole-2-thiol and N-(4-ethoxyphenyl)chloroacetamide are refluxed in acetone with K₂CO₃ as a base:

Process Optimization

Spectroscopic Validation

-

¹H NMR (DMSO-d₆) : δ 7.45–7.32 (m, 5H, Ar–H), 7.22 (d, J = 8.6 Hz, 2H, Ar–H), 6.88 (d, J = 8.6 Hz, 2H, Ar–H), 4.47 (s, 2H, S–CH₂), 4.01 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.81 (s, 2H, O–CH₂), 1.41 (t, J = 7.0 Hz, 3H, CH₃).

-

¹³C NMR : δ 169.8 (C=O), 161.2 (oxadiazole C-2), 156.4 (C–O), 132.1–114.3 (Ar–C), 63.5 (OCH₂CH₃), 42.1 (S–CH₂), 14.7 (CH₃).

Comparative Analysis of Synthetic Routes

| Parameter | Method A (K₂CO₃/acetone) | Method B (NaOEt/ethanol) |

|---|---|---|

| Reaction Time | 6–8 hours | 4–5 hours |

| Yield | 65–70% | 60–65% |

| Purity (HPLC) | >98% | 95–97% |

| Byproducts | Minimal | Moderate |

Method A is preferred for scalability and reproducibility, while Method B offers faster reaction times at the cost of yield.

Mechanistic Insights

Cyclization Step

The formation of the 1,3,4-oxadiazole ring proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S. The benzyl group at position 5 stabilizes the ring through hydrophobic interactions.

Q & A

Q. What are the common synthetic routes for preparing 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide?

The compound is typically synthesized via cyclocondensation reactions. A general procedure involves reacting a thioacetamide precursor with substituted amines under reflux in solvents like dioxane or ethanol. For example, intermediates such as 5-benzyl-1,3,4-oxadiazole-2-thiol are prepared first, followed by coupling with N-(4-ethoxyphenyl)acetamide derivatives. Structural confirmation is achieved via IR (to identify C=O, C=N, and S-H stretches) and NMR (to verify aromatic protons and acetamide methyl groups) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- IR Spectroscopy : Focus on stretches for C=O (~1678 cm⁻¹), C=N (~1610 cm⁻¹), and S-H (~2550 cm⁻¹).

- ¹H/¹³C NMR : Key signals include the ethoxyphenyl aromatic protons (δ 6.8–7.4 ppm), acetamide methyl (δ 2.1–2.3 ppm), and oxadiazole-linked CH₂ groups (δ 3.8–4.2 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) to validate the molecular formula .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Initial screening should include:

- Anti-proliferative assays (e.g., MTT against cancer cell lines like MCF-7 or HepG2).

- Enzyme inhibition studies (e.g., lipoxygenase (LOX) or α-glucosidase assays at 0.1–100 µM concentrations).

- Antimicrobial disk diffusion tests against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for scaling up?

- Catalyst Screening : Use Pd₂(dba)₃ with ligands like BINAP for Suzuki couplings (improves aryl-aryl bond formation efficiency).

- Ultrasonic Conditions : Reduces reaction time from 12 hours to 2–3 hours while maintaining yields >75%.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization compared to ethanol .

Q. What computational methods are suitable for predicting SAR and target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes like LOX or EGFR. Prioritize hydrogen bonds between the oxadiazole ring and active-site residues (e.g., Arg120 in LOX).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. A smaller gap (<4 eV) correlates with higher bioactivity .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Dose-Response Analysis : Re-evaluate IC₅₀ values across a wider concentration range (e.g., 0.01–200 µM) to identify optimal efficacy windows.

- Structural Analog Comparison : Compare with derivatives like N-(4-chlorophenyl) analogs ( ) to isolate substituent effects.

- Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. What strategies are effective for improving metabolic stability without compromising activity?

- Bioisosteric Replacement : Substitute the ethoxyphenyl group with morpholine (improves solubility) or fluorinated aryl rings (enhances metabolic resistance).

- Prodrug Design : Convert the acetamide to a carbamate ester for controlled release .

Methodological Considerations

Q. How to design a robust SAR study for this compound?

- Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing Cl or NO₂) and the ethoxyphenyl moiety (e.g., methoxy or methyl).

- Activity Cliffs : Use clustering algorithms to identify sharp changes in activity (e.g., IC₅₀ shifts >10-fold with minor structural changes).

- 3D-QSAR : Apply CoMFA or CoMSIA to map steric/electrostatic field contributions .

Q. What are the best practices for validating enzyme inhibition data?

- Positive Controls : Include standard inhibitors (e.g., quercetin for LOX, acarbose for α-glucosidase).

- Triplicate Measurements : Ensure statistical significance (p < 0.05) using ANOVA.

- Time-Dependent Studies : Confirm inhibition is not transient (e.g., measure residual activity after 24 hours) .

Q. How to address low solubility in in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.